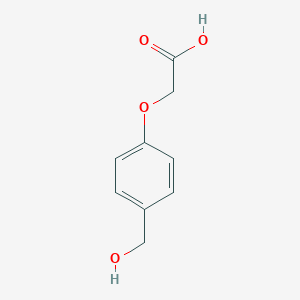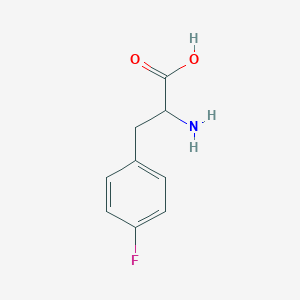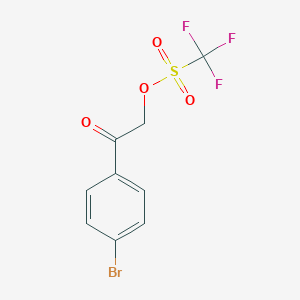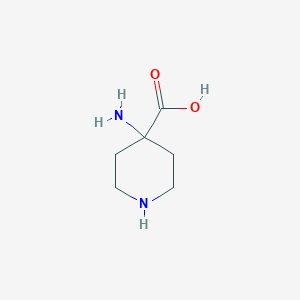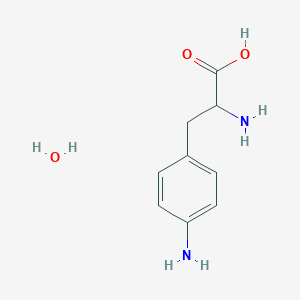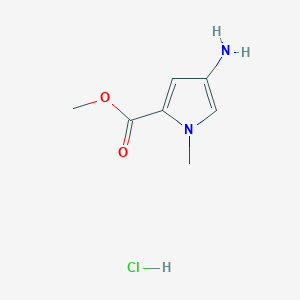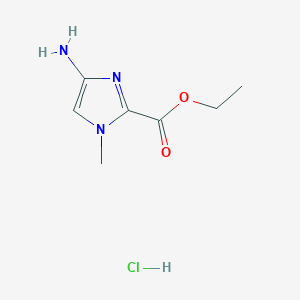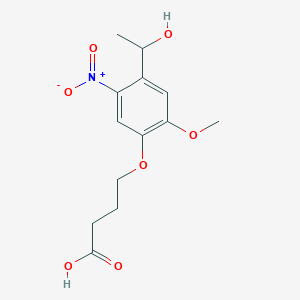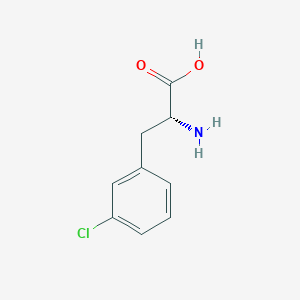
3-Chloro-D-phenylalanine
Übersicht
Beschreibung
3-Chloro-D-phenylalanine is a compound with the molecular formula C9H10ClNO2 . It is also known by other names such as D-3-Chlorophenylalanine and ®-2-AMINO-3-(3-CHLOROPHENYL)PROPANOIC ACID . The molecular weight of this compound is 199.63 g/mol .
Synthesis Analysis
While specific synthesis methods for 3-Chloro-D-phenylalanine were not found in the search results, one related study discusses the stereospecificity of the S N 2 reaction, which could potentially be relevant to the synthesis of this compound .
Molecular Structure Analysis
The IUPAC name for 3-Chloro-D-phenylalanine is (2 R )-2-amino-3-(3-chlorophenyl)propanoic acid . The InChI representation is InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 . The Canonical SMILES representation is C1=CC(=CC(=C1)Cl)CC(C(=O)O)N, and the Isomeric SMILES representation is C1=CC(=CC(=C1)Cl)CC@HO)N .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-D-phenylalanine include a molecular weight of 199.63 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . It also has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound are both 199.0400063 g/mol .
Wissenschaftliche Forschungsanwendungen
Genetic Code Expansion
D-3-Chlorophenylalanine has been used in the field of synthetic biology for the expansion of the genetic code . Synthetic biologists have exploited D-amino acids’ unique biophysical properties to generate peptides and proteins with novel or enhanced functions . A study reported a novel Methanosarcina mazei PylRS mutant, DFRS2, capable of incorporating D-phenylalanine analogs into proteins via ribosomal synthesis in vivo .
Serotonin Synthesis Inhibition
D-3-Chlorophenylalanine, also known as para-chlorophenylalanine (PCPA), acts as a selective and irreversible inhibitor of tryptophan hydroxylase . Tryptophan hydroxylase is a rate-limiting enzyme in the biosynthesis of serotonin . By reducing serotonin levels, PCPA can affect various forms of behavioral plasticity .
Behavioral Plasticity Studies
In a study, the effects of reducing serotonin levels by PCPA were examined on two forms of behavioral plasticity in the terrestrial snail, Helix lucorum: the conditioned defensive reflex food aversion and long-term sensitization . The study found that snails injected with PCPA did not learn the conditioned reflex food aversion, and PCPA injection prevents the formation of long-term sensitization .
Learning and Memory Mechanisms
Serotonin, which D-3-Chlorophenylalanine can inhibit its synthesis, plays an important role in the mechanisms of learning and memory . Injection of serotonin or its precursor 5-HTP into the snail’s body accelerated the learning process .
Reconsolidation of Long-term Contextual Memory
PCPA, by decreasing the level of serotonin, significantly affects the process of the reconsolidation of the long-term contextual memory .
Neurotoxic Analogs Studies
Reduction of serotonin can also be achieved by using neurotoxic analogs of serotonin, such as 5,6- and 5,7-dihydroxytryptamine . The effects of these neurotoxins on serotonin and catecholamine levels were similar to those of PCPA .
Zukünftige Richtungen
Future research related to biocatalysis, including the study of compounds like 3-Chloro-D-phenylalanine, will focus on unexplored novel areas like development of artificial metallo-enzymes, non-natural reactions catalysed by enzymes, biocatalytic cascades, enzyme-catalysed protein conjugations, metabolic pathways for chemical biosynthesis and computations .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(3-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDJLFDGCUYZMN-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313081 | |
| Record name | 3-Chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-D-phenylalanine | |
CAS RN |
80126-52-9 | |
| Record name | 3-Chloro-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80126-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is D-3-Chlorophenylalanine being investigated in the context of cryptophycin analogs?
A1: Cryptophycins are potent antimitotic agents that interact with tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells []. The research paper you cited focuses on understanding how modifications to the cryptophycin structure, particularly at the C3 and ClO side chains, affect its anti-cancer activity []. D-3-Chlorophenylalanine is being used as a substitute for D-tyrosine in the cryptophycin structure. This substitution introduces a chlorine atom at the C3' position, potentially impacting the molecule's interaction with tubulin and its overall biological activity [].
Q2: What is the significance of studying the structure-activity relationship of cryptophycin analogs?
A2: By systematically altering the structure of cryptophycin and observing the resulting changes in activity, researchers aim to identify the structural features crucial for its potent cytotoxic effects []. This knowledge can guide the development of more potent and selective anticancer agents with improved efficacy and potentially reduced side effects. Understanding the specific interactions between modified cryptophycins, like those incorporating D-3-Chlorophenylalanine, and their biological target (tubulin) can contribute to a deeper understanding of tubulin's structure and function [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



